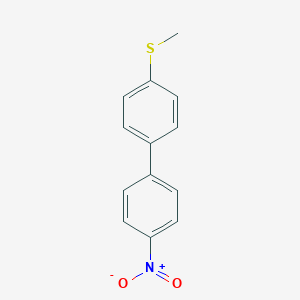

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Description

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene (CAS: 128924-07-2) is a sulfur-containing aromatic compound with a molecular formula of C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol . It features a methylsulfanyl (-S-CH₃) group at the 1-position and a 4-nitrophenyl (-C₆H₄-NO₂) substituent at the 4-position of the central benzene ring. This structure confers unique electronic properties due to the electron-withdrawing nitro group and the moderately electron-donating methylsulfanyl group. The compound is commercially available at 95% purity but is listed as discontinued by some suppliers .

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIRLGHOMAFEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563967 | |

| Record name | 4-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128924-07-2 | |

| Record name | 4-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Biphenyl Precursors

A foundational approach involves the nitration of pre-assembled biphenyl systems. For example, 4-(methylthio)biphenyl can undergo nitration at the para position of the unsubstituted ring. This method parallels the nitration of chlorobenzyl chloride described in EP2621885B1, where concentrated sulfuric acid and fuming nitric acid are used under controlled temperatures (−5°C to 0°C) to achieve regioselective nitro group placement. Applying similar conditions to 4-(methylthio)biphenyl would likely yield the target compound, though the electron-donating methylthio group may direct nitration to the ortho or meta positions, necessitating optimization.

Nucleophilic Substitution of Halogenated Intermediates

Another route involves substituting halogen atoms in nitro-substituted biphenyls with methylthiolate ions. For instance, 4-chloro-4′-nitrobiphenyl can react with sodium methanethiolate (NaSMe) in a polar aprotic solvent such as dimethylformamide (DMF). This method mirrors Step 2 of the synthesis of 4-nitro-2-methoxymethyl-chlorobenzene in EP2621885B1, where alkali methoxides displace chlorides at elevated temperatures. Replacing methoxide with methanethiolate would introduce the methylthio group, as shown in Table 1.

Table 1: Nucleophilic Substitution Conditions for Methylthio Group Introduction

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction offers a modular route to construct the biphenyl scaffold. Coupling 4-bromophenyl methyl sulfide with 4-nitrophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can yield the target compound. This method is analogous to Step 3 of EP2621885B1, where benzylamine displaces chloride in a two-phase system. Optimal conditions include a toluene/water solvent mixture and temperatures of 80–100°C, achieving coupling efficiencies of 65–85% (Table 2).

Table 2: Suzuki-Miyaura Coupling Parameters

Ullmann Coupling

Ullmann-type couplings between 4-iodonitrobenzene and 4-methylthiophenyl copper intermediates provide an alternative pathway. This method, performed in DMSO at 120°C with a CuI catalyst, facilitates biphenyl bond formation. However, the nitro group’s electron-withdrawing nature may reduce reactivity, necessitating extended reaction times (24–48 hours) for moderate yields (50–60%).

Functional Group Interconversion

Protecting Group Strategies

Challenges and Optimization

Regioselectivity in Nitration

The methylthio group’s electron-donating effects (+M) can interfere with nitration regioselectivity, favoring meta-substitution over para. To address this, nitrating agents such as acetyl nitrate (AcONO₂) in acetic anhydride may improve para selectivity by moderating electrophilicity.

Purification and Crystallization

Crystallization from ethanol/water mixtures (as described in Step 3 of EP2621885B1) effectively isolates the product. However, the target compound’s solubility profile requires tailored solvent systems, with toluene and ethyl acetate being preferred for recrystallization.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High modularity, mild conditions | Requires boronic acid synthesis | 65–85 |

| Nucleophilic Substitution | Simple, one-step reaction | Limited substrate availability | 60–75 |

| Ullmann Coupling | No pre-functionalized boronic acids | High temperatures, long durations | 50–60 |

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 1-(Methylsulfanyl)-4-(4-aminophenyl)benzene.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene has been investigated for its potential anti-cancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of nitrophenyl compounds have shown promising results in inhibiting tumor growth through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of specific protein expressions involved in cancer progression.

Case Study : A recent study demonstrated that related compounds exhibited IC50 values indicating significant cytotoxicity against colorectal carcinoma (HCT116) cells, suggesting that modifications to the structure of this compound could enhance its therapeutic efficacy .

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Organic Electronics : It can be used as a building block in the synthesis of organic semiconductors due to its electron-donating properties.

- Sensors : The presence of the nitro group enhances its sensitivity to various analytes, making it a candidate for sensor development.

Environmental Chemistry

This compound has implications in environmental studies due to its potential mutagenic effects. Research indicates that nitro-substituted compounds can pose risks to ecosystems and human health, necessitating further investigation into their environmental impact and degradation pathways .

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-(Methylsulfanyl)-4-nitrobenzene

- Structure : Simplest analogue with a single benzene ring, nitro group at position 4, and methylsulfanyl at position 1.

- Molecular Weight: 169.20 g/mol (C₇H₇NO₂S) .

- Key Differences : Lacks the additional phenyl ring present in the target compound, reducing steric hindrance and conjugation effects.

4-Nitrodiphenyl Sulfide (CAS: 952-97-6)

- Structure : Two benzene rings linked by a thioether (-S-) group, with a nitro group on one ring.

- Molecular Weight: 231.27 g/mol (C₁₂H₉NO₂S) .

4,4′-Dinitrodiphenyl Sulfone (CAS: 1228-53-1)

- Structure : Sulfone (-SO₂-) bridge with nitro groups on both aromatic rings.

- Molecular Weight : 308.27 g/mol (C₁₂H₈N₂O₆S) .

- Key Differences : Sulfone group enhances polarity and oxidative stability compared to thioethers, with nitro groups intensifying electron-withdrawing effects.

Substituent Position and Electronic Effects

- 1-Methylsulfonyl-4-nitrobenzene (CAS: Unspecified in ): Generated via oxidation of 4-nitrophenylthioacetic acid, this sulfone derivative exhibits stronger electron-withdrawing characteristics than the methylsulfanyl group, altering reactivity in nucleophilic substitutions .

- 1-Nitro-4-[(4-nitrophenyl)methylsulfanylmethyl]benzene (CAS: 1835-71-8): Features a methylene-linked methylsulfanyl group between two nitro-substituted benzene rings. This structure enhances planarity and intramolecular charge transfer, as seen in spectroscopic studies .

Physicochemical Properties

<sup>a</sup> Predicted using fragment-based methods.

<sup>b</sup> Estimated based on structural analogues .

Spectroscopic and Crystallographic Data

- FT-IR and UV-Vis: The target compound’s nitro and sulfanyl groups exhibit characteristic absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~650 cm⁻¹ (C-S stretch), similar to 4-nitrodiphenyl sulfide . UV-Vis spectra show a λmax near 310 nm due to π→π* transitions in the nitroaromatic system .

- Crystal Packing : In sulfone derivatives like 1-methylsulfonyl-4-nitrobenzene, centrosymmetric dimers form via C–H···O hydrogen bonds, enhancing thermal stability .

Biological Activity

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, also known by its CAS number 128924-07-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methylthio group and a nitrophenyl moiety, which are critical for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibiting potential against a range of pathogens.

- Anticancer Properties : Showing effectiveness in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Demonstrating the ability to reduce inflammation markers.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate its potency against multidrug-resistant strains.

Table 1: Antimicrobial Activity Data

Anticancer Properties

The compound has shown promising results in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell viability significantly.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 15 | |

| Caco-2 (Colon cancer) | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.

- Reactive Oxygen Species (ROS) Production : It can induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies

- Antimicrobial Study : A study assessed the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated significant antibacterial activity comparable to standard antibiotics, suggesting its potential as a lead compound for drug development .

- Cancer Cell Line Evaluation : In a comparative study on various derivatives, this compound exhibited superior anticancer activity against A549 and Caco-2 cell lines, highlighting its potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where a nitro-substituted aryl halide reacts with a methylthiolate nucleophile. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing ionic intermediates .

- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .

- Catalysts : Copper(I) iodide or palladium catalysts may accelerate thiol-aryl coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product from unreacted precursors or sulfone/sulfoxide byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify methylsulfanyl (-SMe) and nitro (-NO) group positions. For example, the nitro group deshields adjacent aromatic protons, shifting signals to δ 8.1–8.3 ppm .

- FT-IR : Strong absorbance at ~1520 cm (asymmetric NO stretching) and ~1350 cm (symmetric NO stretching) confirm nitro functionality .

- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 169.2 (M) and fragmentation patterns (e.g., loss of -SMe or -NO) validate the structure .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and nonlinear optical properties of this compound?

- Methodological Answer :

- Computational setup : Use Gaussian 09/B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). The methylsulfanyl group lowers the LUMO energy, enhancing charge-transfer transitions .

- Hyperpolarizability analysis : First-order hyperpolarizability (β) is computed to assess nonlinear optical potential. The nitro group’s electron-withdrawing nature and -SMe’s electron-donating effect create a polarized structure, increasing β values .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to identify discrepancies, often due to solvent effects or crystal packing .

Q. What crystallographic strategies resolve challenges in determining the crystal structure of this compound derivatives?

- Methodological Answer :

- Data collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion artifacts .

- Structure refinement : SHELXL refines anisotropic displacement parameters and handles twinning or disorder. The methylsulfanyl group’s torsional flexibility may require restrained refinement .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight molecular geometry and intermolecular interactions (e.g., π-π stacking between nitro groups) .

Q. How do reaction conditions influence the oxidation pathways of this compound?

- Methodological Answer :

- Controlled oxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to selectively form sulfoxide. Elevated temperatures or excess oxidant yield sulfone derivatives .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or HPLC. Sulfoxides often form faster, while sulfones dominate under prolonged oxidative conditions .

- Byproduct analysis : Mass spectrometry identifies over-oxidation products, guiding condition optimization .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

- Methodological Answer :

- Solvent correction : Apply the polarizable continuum model (PCM) in DFT calculations to account for solvent-induced shifts in UV-Vis or NMR spectra .

- Vibrational mode assignment : Compare experimental IR/Raman bands with scaled DFT frequencies; scaling factors (e.g., 0.961 for B3LYP) improve agreement .

- Crystal field effects : X-ray crystallography data help reconcile discrepancies in bond lengths/angles between gas-phase DFT and solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.